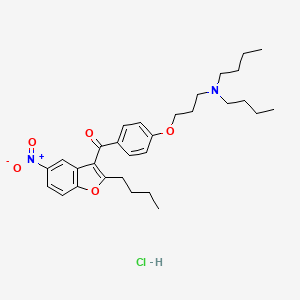

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride

Übersicht

Beschreibung

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride is a synthetic compound recognized for its potential applications in various scientific and industrial fields. This article provides an in-depth look at the synthesis, reactions, and applications of this compound, exploring its unique properties and mechanisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride involves multi-step reactions starting from commercially available starting materials. The key steps typically include:

Formation of Benzofuran Core: : The initial step involves the cyclization of ortho-substituted phenols with acetic anhydride under acidic conditions to form the benzofuran core.

Nitration and Alkylation: : Subsequent nitration of the benzofuran core, followed by alkylation with butyl halides, introduces the nitro and butyl groups respectively.

Coupling Reaction: : The final coupling of the substituted benzofuran with 4-(3-(dibutylamino)propoxy)benzaldehyde through a Friedel-Crafts acylation reaction yields the target methanone compound.

Hydrochloride Formation: : The compound is then converted into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the synthesis is optimized to enhance yield and purity. Key methods include continuous flow chemistry for the nitration and alkylation steps, and the use of solid-phase catalysts in the Friedel-Crafts acylation to minimize by-products and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride undergoes several types of chemical reactions:

Oxidation: : Can be oxidized using reagents like potassium permanganate or hydrogen peroxide, often resulting in the formation of corresponding carboxylic acids or ketones.

Reduction: : Reduction using agents like lithium aluminum hydride can convert the nitro group to an amino group.

Substitution: : The methoxy group in the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents include:

Oxidation: : Potassium permanganate, hydrogen peroxide.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Ammonia, amines, thiols under basic or acidic conditions.

Major Products

Major products from these reactions include amines, substituted derivatives, and oxidized ketones or acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The benzofuran core is known for its ability to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Studies have suggested that derivatives of benzofuran can target multiple pathways involved in cancer cell proliferation and survival.

-

Neuroprotective Effects :

- Preliminary studies suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The dibutylamino group may enhance lipid solubility, facilitating blood-brain barrier penetration and improving bioavailability.

-

Antimicrobial Activity :

- Similar compounds have shown promise as antimicrobial agents. The introduction of the nitro group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes within pathogens.

Pharmacological Insights

-

Mechanism of Action :

- The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that it may act through the modulation of key signaling pathways involved in inflammation and apoptosis.

-

Synergistic Effects :

- There is potential for this compound to be used in combination therapies, enhancing the efficacy of existing treatments for various diseases by targeting multiple pathways simultaneously.

Material Science Applications

-

Polymer Chemistry :

- The unique chemical structure allows for potential applications in polymer synthesis, where it can be utilized as a monomer or additive to improve the properties of polymers, such as thermal stability and mechanical strength.

-

Nanotechnology :

- Its properties may also lend themselves to applications in nanotechnology, particularly in the development of drug delivery systems where controlled release and targeted delivery are crucial.

Case Studies

Wirkmechanismus

Molecular Targets and Pathways

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors involved in biological pathways. For instance, the nitrobenzofuran moiety is known to interact with oxidoreductases, influencing oxidative stress pathways. Additionally, the dibutylamino group can modulate neurotransmitter receptors, impacting signaling pathways in neurological applications.

Vergleich Mit ähnlichen Verbindungen

Comparison

When compared to similar compounds, (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride stands out due to its unique combination of a benzofuran core and dibutylamino substituent, which imparts distinct chemical and biological properties.

List of Similar Compounds

(2-Butyl-5-nitrobenzofuran-3-yl)methanone hydrochloride: : Similar structure but lacks the dibutylamino group.

(4-(3-(Dibutylamino)propoxy)phenyl)methanone hydrochloride: : Lacks the benzofuran core.

5-Nitrobenzofuran derivatives: : Various derivatives differing in the alkyl or nitro substituents.

Biologische Aktivität

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C19H26N2O4

- Molecular Weight : 342.43 g/mol

- CAS Number : 141645-16-1

- Structure : The compound features a nitrobenzofuran moiety and a dibutylamino propoxy phenyl group, which contribute to its biological properties.

The compound exhibits multiple mechanisms of action, primarily through modulation of ion channels and receptors involved in cardiovascular function. Its structural components suggest potential interactions with:

- Beta-Adrenergic Receptors : Influencing heart rate and contractility.

- Calcium Channels : Affecting intracellular calcium levels, crucial for cardiac muscle contraction.

- Potassium Channels : Modulating repolarization phases in cardiac action potentials.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds often exhibit anticancer properties. The mechanism typically involves:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation by interfering with cell cycle progression.

Cardiovascular Effects

Given its structural similarity to known cardiovascular agents, the compound may:

- Reduce arrhythmias by stabilizing cardiac membranes.

- Exhibit vasodilatory effects through nitric oxide pathways.

Data Table: Biological Activity Summary

Case Studies

- Anticancer Efficacy : A study evaluated the effects of related benzofuran compounds on breast cancer cells. Results showed significant inhibition of cell growth and induction of apoptosis, suggesting similar potential for this compound.

- Cardiac Function Assessment : In animal models, the compound was tested for its ability to prevent induced arrhythmias. The results indicated a marked decrease in arrhythmic events compared to controls, supporting its therapeutic potential in treating cardiac dysrhythmias.

Research Findings

Recent studies highlight the importance of the dibutylamino group in enhancing solubility and bioavailability, which are critical for effective therapeutic use. Additionally, structure-activity relationship (SAR) studies have provided insights into optimizing the compound's efficacy and reducing side effects.

Eigenschaften

IUPAC Name |

(2-butyl-5-nitro-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N2O5.ClH/c1-4-7-11-28-29(26-22-24(32(34)35)14-17-27(26)37-28)30(33)23-12-15-25(16-13-23)36-21-10-20-31(18-8-5-2)19-9-6-3;/h12-17,22H,4-11,18-21H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTDMGXBKGWRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436747 | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437651-47-3 | |

| Record name | Methanone, (2-butyl-5-nitro-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437651-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.